molecular formula C9H19NO2 B574532 trans-4-(2-Methoxyethoxy)cyclohexanamine CAS No. 175867-01-3

trans-4-(2-Methoxyethoxy)cyclohexanamine

Cat. No.: B574532
CAS No.: 175867-01-3
M. Wt: 173.256
InChI Key: YFUKJAYFLVIFPJ-UHFFFAOYSA-N
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Description

trans-4-(2-Methoxyethoxy)cyclohexanamine (CAS No. 175867-01-3) is a cyclohexane derivative featuring a 2-methoxyethoxy substituent at the trans-4 position of the cyclohexylamine scaffold. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.26 g/mol . The methoxyethoxy group enhances polarity and solubility compared to simpler cyclohexanamine derivatives, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

4-(2-methoxyethoxy)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUKJAYFLVIFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of trans-4-(2-Methoxyethoxy)cyclohexanamine typically involves the hydrogenation of aniline or the reduction of cyclohexanone derivatives under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(2-Methoxyethoxy)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium in ethanol.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation Products: Corresponding cyclohexanone derivatives.

    Reduction Products: More reduced forms of the compound, such as cyclohexylamines.

    Substitution Products: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-(2-Methoxyethoxy)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can modulate biological pathways by binding to these targets, leading to various biochemical effects.

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Polarity/Solubility
trans-4-(2-Methoxyethoxy)cyclohexanamine C₉H₁₉NO₂ 173.26 2-Methoxyethoxy Moderate polarity due to ether linkage
trans-4-Methoxycyclohexanamine C₇H₁₅NO 129.20 Methoxy Lower polarity than methoxyethoxy analog
4-(2,2,2-Trifluoroethoxy)cyclohexanamine C₈H₁₄F₃NO 197.20 Trifluoroethoxy High lipophilicity due to fluorine
trans-4-((Dimethylamino)methyl)cyclohexanamine C₁₀H₂₂N₂ 170.30 Dimethylaminomethyl Polar, charged at physiological pH
4,4'-Methylenebis(cyclohexylamine) (PACM) C₁₃H₂₆N₂ 210.36 Methylene-bridged diamines High steric bulk, multi-isomeric

Key Observations :

  • The methoxyethoxy group in the target compound balances hydrophilicity and steric bulk, offering improved solubility over non-polar analogs like PACM .
  • Fluorinated analogs (e.g., trifluoroethoxy) exhibit enhanced metabolic stability but reduced water solubility .

Key Observations :

  • The methoxyethoxy group may reduce acute toxicity compared to primary amines like PACM, which require hazard evaluations .

Key Observations :

  • The target compound’s commercial availability suggests optimized synthesis, contrasting with PACM’s complex isomer separation .
  • Reductive amination is a versatile strategy for cyclohexanamine derivatives .

Key Observations :

  • Substituents like methoxyethoxy may mitigate toxicity compared to primary amines (e.g., PACM) .

Biological Activity

trans-4-(2-Methoxyethoxy)cyclohexanamine is a cyclohexane derivative with significant potential in various biological applications. Its unique structure, characterized by the methoxyethoxy substituent, influences its chemical reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound's IUPAC name is this compound, with the molecular formula C9H19NO2C_9H_{19}NO_2. The presence of the 2-methoxyethoxy group at the 4-position enhances its solubility and reactivity compared to simpler cyclohexylamines.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It can modulate various biological pathways by binding to these targets, leading to diverse biochemical effects. The compound's ability to participate in oxidation, reduction, and substitution reactions further underlines its versatility in biological systems.

Biological Activity

Several studies have reported on the biological activities of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Neuropharmacological Effects : Research indicates potential neuropharmacological effects, including modulation of neurotransmitter systems. The compound may act as a modulator of serotonin and norepinephrine pathways, making it a candidate for further investigation in mood disorders .
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways, which might be beneficial in conditions like obesity or diabetes .

Case Studies

  • Neuropharmacological Study : A study conducted on animal models demonstrated that this compound significantly reduced anxiety-like behaviors. The results indicated that the compound modulates serotonin receptors, supporting its potential use in treating anxiety disorders .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating a promising antimicrobial profile .

Data Tables

Biological ActivityEffect/OutcomeReference
AntimicrobialMIC = 32 µg/mL against S. aureus
NeuropharmacologicalReduced anxiety-like behavior
Enzyme InhibitionAltered metabolic pathways

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